molecular formula C17H15ClN2OS2 B3384722 3-(4-Chloro-phenyl)-2-mercapto-7-methyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one CAS No. 568574-77-6

3-(4-Chloro-phenyl)-2-mercapto-7-methyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one

Cat. No.: B3384722
CAS No.: 568574-77-6
M. Wt: 362.9 g/mol
InChI Key: BQMRXAOJEZHEDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chloro-phenyl)-2-mercapto-7-methyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound belonging to the thienopyrimidine class. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-phenyl)-2-mercapto-7-methyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-phenyl)-2-mercapto-7-methyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted phenyl derivatives .

Scientific Research Applications

Overview

3-(4-Chloro-phenyl)-2-mercapto-7-methyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound belonging to the thienopyrimidine class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. Its structure features a thieno[2,3-d]pyrimidine core that is known for various biochemical interactions.

Anticancer Activity

Research indicates that compounds similar to 3-(4-Chloro-phenyl)-2-mercapto-7-methyl have shown significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by disrupting cell cycle progression through CDK2 inhibition.

Antimicrobial Properties

The compound exhibits antimicrobial activity against several bacterial strains. Its mercapto group may play a role in disrupting bacterial cell membranes or interfering with metabolic pathways.

Pharmaceutical Development

Due to its unique structure and biological activity, this compound serves as a valuable building block for synthesizing more complex thienopyrimidine derivatives that may have enhanced therapeutic properties.

Case Study 1: Anticancer Potency

A study published in a peer-reviewed journal evaluated the anticancer efficacy of the compound against breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability and an increase in apoptosis markers when treated with varying concentrations of the compound.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. The findings revealed that it had significant inhibitory effects on pathogenic strains such as Staphylococcus aureus and Escherichia coli.

Biological Activity

3-(4-Chloro-phenyl)-2-mercapto-7-methyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one is a compound belonging to the thienopyrimidine class, known for its diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity based on recent literature and research findings.

Chemical Structure and Properties

The compound's structure includes a thieno[2,3-d]pyrimidine core with significant implications for its biological activity. The presence of both sulfur and nitrogen atoms in its structure contributes to its pharmacological properties.

Property Details
IUPAC Name 3-(4-chlorophenyl)-2-mercapto-7-methyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one
Molecular Formula C₁₇H₁₅ClN₂OS₂
Molecular Weight 362.8968 g/mol
CAS Number 568574-77-6

Antimicrobial Activity

Several studies have indicated that thienopyrimidine derivatives exhibit notable antimicrobial properties. The compound has shown effectiveness against various bacterial strains. Research indicates that it may possess moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis . This suggests potential applications in treating bacterial infections.

Anticancer Properties

The anticancer potential of thienopyrimidines has been widely documented. The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .

Structure–Activity Relationship (SAR)

Research into the structure–activity relationship (SAR) of thienopyrimidine compounds has revealed that modifications to the core structure can significantly influence their biological efficacy. For instance, the introduction of different substituents on the phenyl ring or variations in the mercapto group can enhance antibacterial and anticancer activities .

Case Studies

  • Antibacterial Screening : A study conducted by Ali et al. (2021) synthesized several thienopyrimidine derivatives and assessed their antibacterial properties. The results indicated that compounds with structural similarities to 3-(4-Chloro-phenyl)-2-mercapto-7-methyl exhibited strong inhibition against specific bacterial strains .
  • Anticancer Evaluation : In a separate study focused on anticancer activities, researchers reported that derivatives of thienopyrimidines showed significant cytotoxic effects on various cancer cell lines. The compound's ability to disrupt cell cycle progression was highlighted as a key mechanism .

Properties

IUPAC Name

3-(4-chlorophenyl)-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2OS2/c1-9-2-7-12-13(8-9)23-15-14(12)16(21)20(17(22)19-15)11-5-3-10(18)4-6-11/h3-6,9H,2,7-8H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMRXAOJEZHEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Chloro-phenyl)-2-mercapto-7-methyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one
Reactant of Route 2
3-(4-Chloro-phenyl)-2-mercapto-7-methyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one
Reactant of Route 3
3-(4-Chloro-phenyl)-2-mercapto-7-methyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one
Reactant of Route 4
3-(4-Chloro-phenyl)-2-mercapto-7-methyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one
Reactant of Route 5
3-(4-Chloro-phenyl)-2-mercapto-7-methyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one
Reactant of Route 6
3-(4-Chloro-phenyl)-2-mercapto-7-methyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.